molecular formula C10H14Br2N2O4 B604967 3,4-Dibromo-Mal-PEG2-Amine CAS No. 1807534-86-6

3,4-Dibromo-Mal-PEG2-Amine

Cat. No.: B604967
CAS No.: 1807534-86-6
M. Wt: 386.04
InChI Key: LSJBUXFSRLIRAX-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG2-Amine: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a dibromomaleimide group and a primary amine. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The dibromomaleimide group allows for two points of attachment, making it a versatile linker in chemical synthesis .

Mechanism of Action

Target of Action

The primary target of 3,4-Dibromo-Mal-PEG2-Amine is the E3 ubiquitin ligase and the target protein . The compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains a Maleimides group and a NH2/Amine group linked through a linear PEG chain .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG-based structure. Both the salt and free forms of the compound exhibit comparable biological activity at equivalent molar concentrations . The salt form (this compound tfa) usually boasts enhanced water solubility and stability , which can impact the compound’s bioavailability.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific proteins targeted.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s water solubility and stability are enhanced in its salt form . This suggests that the compound’s action may be more effective in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG2-Amine typically involves the reaction of dibromomaleimide with a PEG-based amine. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and may require the presence of a base to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-Mal-PEG2-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dibromo-Mal-PEG2-Amine is widely used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells. This application is crucial in the development of targeted therapies for various diseases .

Biology: In biological research, this compound is used to create conjugates with proteins, peptides, and other biomolecules. These conjugates are used in various assays and experiments to study protein-protein interactions, cellular pathways, and other biological processes .

Medicine: The use of this compound in the synthesis of PROTACs has significant implications in medicine. PROTACs are being explored as potential therapies for cancer, neurodegenerative diseases, and other conditions where targeted protein degradation can provide therapeutic benefits .

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the development of new drugs and therapeutic agents. Its ability to form stable conjugates makes it a valuable tool in drug discovery and development .

Properties

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJBUXFSRLIRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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